molecular formula C10H13NO4 B14170742 2-hydroxy-N,3-dimethoxy-N-methylbenzamide CAS No. 923017-22-5

2-hydroxy-N,3-dimethoxy-N-methylbenzamide

Cat. No.: B14170742
CAS No.: 923017-22-5
M. Wt: 211.21 g/mol
InChI Key: ILWQJSUUCNJGAH-UHFFFAOYSA-N
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Description

2-hydroxy-N,3-dimethoxy-N-methylbenzamide is an organic compound with a benzamide structure It is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,3-dimethoxy-N-methylbenzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with N-methylhydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,3-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions are often related to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

923017-22-5

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-hydroxy-N,3-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H13NO4/c1-11(15-3)10(13)7-5-4-6-8(14-2)9(7)12/h4-6,12H,1-3H3

InChI Key

ILWQJSUUCNJGAH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)OC)O)OC

Origin of Product

United States

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